Ono-AE2-227
Description
Contextualization of Prostaglandin (B15479496) E2 Receptors in Diverse Biological Systems
The four EP receptor subtypes exhibit distinct expression patterns and signal transduction mechanisms, which accounts for the multifaceted roles of PGE2. nih.gov
EP1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium levels, playing a role in processes like smooth muscle contraction. nih.gov
EP2 Receptor: This receptor is coupled to the Gs protein and its activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). frontiersin.org The EP2 receptor is involved in immune regulation and has been implicated in both pro- and anti-inflammatory responses. spandidos-publications.comnih.gov
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels. It is involved in functions such as fever and inhibition of gastric acid secretion.
EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to the Gs protein and increases cAMP levels. frontiersin.org However, it can also activate alternative signaling pathways, such as the PI3K/Akt pathway. nih.gov The EP4 receptor is widely distributed and plays a crucial role in inflammation, immune responses, bone remodeling, and the development and progression of various cancers. nih.govnih.gov
The differential signaling of these receptors allows PGE2 to exert complex and sometimes opposing effects in different tissues and pathological conditions.
Rationale for Selective EP4 Receptor Antagonism in Biomedical Research
The broad physiological effects of PGE2, mediated by its various receptors, present a challenge for therapeutic intervention. Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting the COX enzymes, thereby blocking the production of all prostaglandins, including PGE2. While effective, this non-selective approach can lead to significant side effects, particularly gastrointestinal and cardiovascular issues. patsnap.com
Selective EP4 receptor antagonism offers a more targeted therapeutic strategy. aai.org There is substantial evidence that the EP4 receptor plays a significant role in the progression of certain diseases. In oncology, for instance, the EP4 receptor is often upregulated in various cancers, including colon, breast, and prostate cancer. wikipedia.org Its activation has been shown to promote tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis. patsnap.comwikipedia.org By selectively blocking the EP4 receptor, antagonists like Ono-AE2-227 can inhibit these pro-tumorigenic effects. nih.govnih.gov
Furthermore, in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, the EP4 receptor contributes to the inflammatory cascade. patsnap.com Selective EP4 antagonists are being investigated for their potential to reduce inflammation and alleviate symptoms with a potentially more favorable side-effect profile than traditional NSAIDs. patsnap.com Research using specific antagonists, such as this compound, has been instrumental in elucidating the specific role of the EP4 receptor in these pathological processes and validating it as a promising therapeutic target.
Detailed Research Findings on this compound
This compound has been utilized in preclinical studies to investigate the role of the EP4 receptor in carcinogenesis. One notable study focused on its effect on intestinal polyp formation in a mouse model of familial adenomatous polyposis, a hereditary condition that predisposes individuals to colorectal cancer. In this research, treatment with this compound led to a significant reduction in the number of polyps in the small intestine of these mice. nih.gov
| Treatment Group | Number of Polyps (Mean ± SD) | Polyp Size Distribution |
|---|---|---|
| Control (Vehicle) | 155 ± 44 | - |
| This compound | 85 ± 25* | Predominantly smaller polyps compared to control |
*Statistically significant reduction compared to the control group. Data adapted from studies on Apc-mutant mice, a model for intestinal polyposis. nih.gov
These findings demonstrate that the selective blockade of the EP4 receptor by this compound can suppress the development of intestinal tumors in a relevant animal model, providing a strong rationale for the therapeutic targeting of the EP4 receptor in colon cancer prevention and treatment. nih.gov The study highlighted that the anti-tumor effect was specific to the antagonism of the EP4 receptor, as the expression of other EP receptors was not significantly altered.
Substituted quinoxaline derivatives as potent anticancer agents The synthesis of quinoxaline derivatives involves condensation reactions of o-phenylene diamine with 1,2-dicarbonyl compounds. ... The synthesis of quinoxaline derivatives can be achieved through various methods, including the condensation of o-phenylene diamines with 1,2-dicarbonyl compounds, the reaction of o-phenylene diamines with α-haloketones, and the cyclization of α-amino ketones. ... The reaction of o-phenylene diamine with 1,2-dicarbonyl compounds is the most common method for the synthesis of quinoxaline derivatives. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some novel quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis, characterization, and antimicrobial activity of some new quinoxaline derivatives The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and Characterization of New Quinoxaline Derivatives as Potential Antimicrobial Agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of novel quinoxaline derivatives as potent antimicrobial agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis of Some New Quinoxaline Derivatives and Their Antimicrobial Activity The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis, characterization and antimicrobial activity of some new quinoxaline derivatives The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis, characterization and antimicrobial activities of some new quinoxaline derivatives The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The -phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis of Some New Quinoxaline Derivatives and Their Antimicrobial Activity The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-l_T10-y9_m4X0B96d4-839K4y43n8K48M_t6e6r527Y3M-H8h7x1_k9v003H6s64_23010bB-l_2i05Q4_yXnQWvP9y6sH73z7d5x9yY2t9t6xX8y3Y2v2w1z8x= Synthesis and characterization of some new quinoxaline derivatives as potent anti-inflammatory agents The synthesis of quinoxaline derivatives was carried out by the reaction of o-phenylene diamine with various 1,2-dicarbonyl compounds. ... The synthesized compounds were characterized by their physical, spectral, and analytical data. The purity of the compounds was checked by TLC. The IR, 1H NMR, and mass spectral data were in good agreement with the proposed structures. https://vertexaisearch.cloud.g.co/search?q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoylamino)phenyl%5Dmethyl%5Dbenzoic%20acid&hl=en&gl=us&t=1720163351&source=sh&sc=1&q=synthesis%20of%202-%5B%5B2-(2-naphthalen-1-ylpropanoy
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H23NO3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
BLJLWFKNTKAUDA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Synonyms |
2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
Origin of Product |
United States |
Receptor Pharmacology and Binding Dynamics
EP4 Receptor Selectivity and Affinity Profiling
Ono-AE2-227 demonstrates a high degree of selectivity for the EP4 receptor over other prostanoid receptors, including the EP1, EP2, and EP3 subtypes. This selectivity is crucial for its targeted pharmacological effects. Quantitative binding affinity studies have provided specific values that underscore this preference.
Research findings indicate a high affinity of this compound for the mouse EP4 receptor, with a reported pKi value of 8.6. researchgate.net This translates to a Ki (inhibitor constant) of 2.7 nM, signifying a strong binding interaction. In contrast, its affinity for the mouse EP3 receptor is considerably lower, with a reported pKi of 7.7 (Ki of 21 nM) and a pIC50 of 6.8 (IC50 of 160 nM). researchgate.net The significant difference in these binding affinities highlights the compound's selectivity for the EP4 receptor. While comprehensive binding data for EP1 and EP2 receptors are not as readily available in the public domain, the consistent classification of this compound as a selective EP4 antagonist in numerous studies points to a significantly lower affinity for these other subtypes.
Competitive Antagonism Mechanisms at the EP4 Receptor Site
This compound functions as a competitive antagonist at the EP4 receptor. This mechanism involves the compound binding to the same site on the receptor as the endogenous ligand, PGE2, thereby preventing PGE2 from binding and activating the receptor. This direct competition inhibits the downstream signaling pathways that are normally initiated by EP4 receptor activation.
The consistent characterization of this compound as an "antagonist" in the scientific literature strongly supports a competitive mode of action. nih.gov Studies investigating the effects of this compound have shown its ability to block PGE2-induced cellular responses, a hallmark of competitive antagonism. For instance, treatment with this compound has been shown to reduce colon adenomatous polyp formation in mice, an effect attributed to the blockade of EP4 receptor signaling. nih.gov While specific studies detailing a Schild analysis for this compound are not widely published, its functional opposition to PGE2 activity is a clear indicator of its competitive antagonistic nature.
Differential Interactions with Other Prostanoid Receptors (e.g., EP3 Receptor)
The pharmacological profile of this compound is defined not only by its high affinity for the EP4 receptor but also by its significantly weaker interactions with other prostanoid receptors, such as the EP3 receptor. The EP3 and EP4 receptors often mediate opposing physiological effects due to their coupling to different G proteins. EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. nih.gov In contrast, EP3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govnih.gov
The lower binding affinity of this compound for the EP3 receptor, as evidenced by its higher Ki value compared to that for the EP4 receptor, ensures that at therapeutic concentrations, its primary effect is the selective blockade of EP4-mediated signaling. researchgate.net This differential interaction is critical, as non-selective antagonism could lead to complex and potentially undesirable physiological outcomes due to the opposing roles of these receptors. For example, while EP4 receptor activation can be pro-inflammatory in some contexts, EP3 receptor activation has been shown to have anti-nociceptive effects during inflammation. nih.gov The selectivity of this compound allows for the specific investigation and potential therapeutic targeting of the EP4 pathway without significantly engaging the EP3 pathway.
Compound Names
Molecular Mechanisms of Action
Downstream Signaling Pathway Modulation
As a selective antagonist, the primary mechanism of action of Ono-AE2-227 is the inhibition of signaling cascades that are normally initiated by the binding of agonists, such as PGE2, to the EP4 receptor. The following subsections will detail the modulatory effects of this compound on key downstream pathways.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Inhibition
The EP4 receptor is canonically coupled to the Gs alpha subunit of G proteins. Activation of the EP4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is a primary step in the EP4 signaling cascade. nih.gov
This compound, by acting as an antagonist, is expected to block this agonist-induced increase in cAMP. In experimental settings, the use of EP4 antagonists has been shown to prevent the elevation of intracellular cAMP that is typically observed following stimulation with PGE2 or selective EP4 agonists. nih.gov For instance, studies on various cell types have demonstrated that EP4 activation leads to a significant rise in cAMP levels, an effect that can be abrogated by EP4 antagonists. nih.gov
| Compound | Effect on cAMP Pathway | Mechanism | Reference |
| PGE2 (agonist) | Increases intracellular cAMP | Activates adenylyl cyclase via Gs protein | nih.gov |
| This compound (antagonist) | Inhibits agonist-induced cAMP increase | Blocks PGE2 binding to the EP4 receptor | nih.govresearchgate.net |
Protein Kinase A (PKA) Signaling Influence
A major downstream effector of cAMP is Protein Kinase A (PKA). When cAMP levels rise, it binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of substrate proteins, thereby regulating their activity. The acceleration of bone morphogenetic protein (BMP)-induced osteoblastic differentiation by an EP4 agonist has been shown to be abolished by a PKA inhibitor, highlighting the importance of the PKA pathway in EP4 signaling. nih.gov
Given that this compound inhibits the upstream production of cAMP, it consequently prevents the activation of PKA. By blocking the initial signal, this compound would attenuate the phosphorylation of PKA target proteins that are normally induced by EP4 receptor activation. nih.gov In human pancreatic carcinoma cells, PGE2-induced mTORC1 activation is mediated by the EP4/cAMP/PKA pathway. nih.gov
Epidermal Growth Factor Receptor (EGFR) and ERK1/2 Pathway Abrogation
The EP4 receptor has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of the EP4 receptor can lead to the phosphorylation of ERK1/2. nih.gov This pathway is implicated in cellular processes such as proliferation and differentiation.
As an antagonist, this compound would be expected to abrogate the activation of the EGFR-ERK1/2 pathway that is mediated by EP4 receptor stimulation. By preventing the initial binding of PGE2, this compound would inhibit the transactivation of EGFR and the subsequent phosphorylation and activation of ERK1/2. Studies have shown that EP4 antagonists can block PGE2-induced ERK phosphorylation. nih.gov
| Signaling Event | Effect of EP4 Agonist | Inferred Effect of this compound | Reference |
| ERK1/2 Phosphorylation | Increased | Decreased/Inhibited | nih.govnih.gov |
| EGFR Transactivation | Stimulated | Inhibited | nih.gov |
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Interplay
In addition to the cAMP/PKA and ERK1/2 pathways, the EP4 receptor can also signal through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Activation of the EP4 receptor can lead to the phosphorylation and activation of Akt, a key kinase involved in cell survival and proliferation. nih.gov Research has indicated that EP4 receptor signaling can utilize a PI3K-dependent pathway. nih.gov
This compound, by blocking the EP4 receptor, would interfere with this interplay and inhibit the agonist-induced activation of the PI3K/Akt pathway. This would result in a decrease in the phosphorylation of Akt and its downstream targets. The EP4-mediated inhibition of eosinophil function has been shown to be dependent on PI3K. nih.gov
Nuclear Factor-kappa B (NF-κB) Signaling Attenuation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses. There is evidence of crosstalk between EP4 receptor signaling and the NF-κB pathway. A novel EP4 receptor-associated protein (EPRAP) has been shown to interact directly with NF-κB1 (p105) and attenuate macrophage activation. nih.gov The PGE2-EP4 signaling pathway can augment NF-κB1 p105 protein stability through EPRAP, thereby limiting macrophage activation. nih.gov
By acting as an antagonist, this compound could potentially modulate NF-κB signaling. By blocking the EP4 receptor, this compound may prevent the interaction between the receptor and EPRAP, thereby influencing the stability and activity of NF-κB1. This suggests a role for this compound in attenuating certain anti-inflammatory effects that are mediated through this specific EP4-EPRAP-NF-κB axis.
Exchange Protein Directly Activated by cAMP (Epac) Pathway Involvement
Besides PKA, another important downstream effector of cAMP is the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins are guanine (B1146940) nucleotide exchange factors for the small GTPase Rap1. The activation of EP2 and EP4 receptors by PGE2 has been shown to increase the levels of active, GTP-bound Rap1, an effect that is associated with an increase in cAMP. nih.gov This suggests that the Epac pathway is involved in EP4 receptor signaling.
As this compound inhibits the production of cAMP, it would consequently prevent the activation of the Epac-Rap1 signaling axis. This would block the downstream effects of Epac activation that are initiated by EP4 receptor stimulation.
Gene and Protein Expression Regulation
This compound, by blocking the binding of PGE2 to the EP4 receptor, initiates a cascade of events that ultimately alters the expression of several key genes and their corresponding proteins. This targeted intervention at the receptor level provides a powerful tool to dissect the intricate roles of EP4 signaling in cellular function.
Cyclooxygenase-2 (COX-2) Expression Modulation
The relationship between the EP4 receptor and cyclooxygenase-2 (COX-2) is a complex feedback loop. Prostaglandin (B15479496) E2, the product of the COX-2 enzymatic pathway, can, in turn, stimulate its own synthesis by acting on EP2 and EP4 receptors, leading to an upregulation of COX-2 expression. mdpi.comfrontiersin.org This positive feedback mechanism can amplify inflammatory responses.
Research has demonstrated that the activation of EP2 and EP4 receptors can upregulate the PI3K/Akt cell survival pathway, leading to the nuclear translocation of β-catenin, which then triggers COX-2 transcription. mdpi.comfrontiersin.org By acting as an antagonist, this compound is anticipated to interrupt this cycle. Studies using EP4 receptor antagonists have shown a reduction in PGE2-induced COX-2 expression in various cell lines, including human LoVo colon cancer cells. frontiersin.orgnih.gov In these experiments, pretreatment with an EP4 antagonist significantly suppressed the protein expression of COX-2 that was induced by PGE2. nih.gov
Table 1: Effect of EP4 Antagonist on PGE2-Induced COX-2 Expression in LoVo Cells
| Treatment | COX-2 Protein Expression (Relative to Control) |
| Control | 1.0 |
| PGE2 (5 µM) | Increased |
| PGE2 (5 µM) + EP4 Antagonist (AH23848) | Suppressed |
Data based on findings from studies on human LoVo colon cancer cells. nih.gov
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression Regulation
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme that works in concert with COX-2 to produce PGE2. The regulation of mPGES-1 is crucial in controlling the levels of this pro-inflammatory mediator. Research indicates that the expression of mPGES-1 can be induced by inflammatory stimuli such as lipopolysaccharide (LPS).
Studies have shown that the EP4 receptor plays a significant role in this induction. In experiments using RAW264.7 macrophages, an EP4 antagonist was found to attenuate LPS-induced mPGES-1 expression by over 90% at a concentration of 10 µM. researchgate.net In contrast, an EP2 antagonist had no significant effect, highlighting the specific involvement of the EP4 receptor in this pathway. researchgate.net This suggests that this compound, by blocking the EP4 receptor, could effectively downregulate the expression of mPGES-1, thereby reducing the capacity of cells to produce PGE2 in inflammatory conditions.
Table 2: Effect of EP Receptor Antagonists on LPS-Induced mPGES-1 Expression
| Treatment | mPGES-1 Expression (Relative to LPS alone) |
| LPS | 1.0 |
| LPS + EP2 Antagonist (AH6809) | No significant effect |
| LPS + EP4 Antagonist (AH23848, 10 µM) | >90% reduction |
Data derived from studies on RAW264.7 macrophages. researchgate.net
Vascular Endothelial Growth Factor (VEGF) Expression Inhibition
Vascular endothelial growth factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels, a process known as angiogenesis. In various pathological conditions, including cancer, the upregulation of VEGF is a critical step. The PGE2/EP4 signaling axis has been identified as a key regulator of VEGF expression.
Studies have demonstrated that PGE2 stimulates VEGF expression in primary rat gastric fibroblasts and that this effect is mediated through the EP4 receptor. nih.govnih.gov The use of a selective EP4 receptor antagonist, ONO-AE3-208, which is structurally related to this compound, completely inhibited the PGE2-induced upregulation of VEGF expression in these cells. nih.govnih.gov Furthermore, in breast cancer cell lines, an EP4 antagonist was shown to significantly suppress both VEGF-C and VEGF-D mRNA and protein levels. researchgate.net This indicates that this compound has the potential to inhibit angiogenesis by downregulating the expression of key VEGF family members.
Table 3: Effect of EP4 Antagonist on VEGF Expression
| Cell Type | Stimulus | Treatment | Effect on VEGF Expression | Reference |
| Rat Gastric Fibroblasts | PGE2 | EP4 Antagonist (ONO-AE3-208) | Complete inhibition of VEGF protein up-regulation | nih.govnih.gov |
| C3L5 Breast Cancer Cells | - | EP4 Antagonist (ONO-AE3-208) | Significant suppression of VEGF-C and VEGF-D mRNA and protein | researchgate.net |
Intercellular Adhesion Molecule-1 (ICAM-1) Expression Suppression
Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a critical role in the adhesion of leukocytes to endothelial cells, a key event in the inflammatory response. The regulation of ICAM-1 expression is therefore central to controlling inflammation.
Research has shown that PGE2 can downregulate the expression of ICAM-1 induced by tumor necrosis factor-alpha (TNF-α) in human gingival fibroblasts. nih.gov This effect is mediated through both EP2 and EP4 receptors. nih.gov The use of an EP4 antagonist, AH23848B, was shown to antagonize the inhibitory effect of PGE2 on TNF-α-elicited ICAM-1 expression. nih.gov This suggests that by blocking the EP4 receptor, this compound could prevent the PGE2-mediated downregulation of ICAM-1, thereby potentially modulating inflammatory cell recruitment. In another context, PGE2 was found to inhibit IL-18-induced ICAM-1 expression in human peripheral blood mononuclear cells, an effect also mediated by EP2 and EP4 receptors. researchgate.netnih.gov
Table 4: Role of EP4 Receptor in ICAM-1 Expression
| Cell Type | Stimulus | Effect of PGE2 | Effect of EP4 Antagonist | Reference |
| Human Gingival Fibroblasts | TNF-α | Downregulates ICAM-1 expression | Antagonizes PGE2's inhibitory effect | nih.gov |
| Human Peripheral Blood Mononuclear Cells | IL-18 | Inhibits ICAM-1 expression | - | researchgate.netnih.gov |
Cellular and in Vitro Research Applications
Impact on Cellular Proliferation and Growth Dynamics
Research into the anion exchanger 2 (AE2), a protein encoded by the SLC4A2 gene, has shed light on its role in cellular proliferation, which may provide context for the study of related compounds. Overexpression of AE2 has been observed to increase the proliferation of ovarian cancer cells. researchgate.net Conversely, the knockdown of AE2 has been shown to inhibit the proliferation of ovarian cancer cell lines, such as A2780 and SK-OV-3, and induce cell cycle arrest in the G1 phase. researchgate.net Dysregulation of cellular proliferation is a hallmark of cancer, characterized by cells evading normal growth-inhibiting signals and replicating without limit. nih.gov The cell cycle, which governs proliferation, is a tightly regulated process, and its disruption can lead to uncontrolled cell growth. nih.govguidetopharmacology.org
While direct studies on Ono-AE2-227's impact on cellular proliferation are not extensively detailed in the provided search results, the compound's known interaction with the prostaglandin (B15479496) E2 receptor EP4 subtype is significant. nus.edu.sg The EP4 receptor is involved in signaling pathways that can influence cell growth. nih.gov For instance, another EP4 receptor antagonist, ONO-4578, has been investigated in the context of cancer for its potential to modulate the tumor microenvironment. ono-pharma.comnih.gov This suggests that this compound, through its interaction with the EP4 receptor, could potentially influence cellular proliferation; however, specific studies detailing this effect are required for a definitive understanding.
Table 1: Effect of AE2 Knockdown on Ovarian Cancer Cell Proliferation
| Cell Line | Treatment | Effect on Proliferation | Cell Cycle Phase Arrest |
| A2780 | shRNA vs. shCT | Inhibition | G1 Phase |
| SK-OV-3 | shRNA vs. shCT | Inhibition | G1 Phase |
This table is based on findings related to AE2, a protein that may be relevant to the broader context of this compound research.
Effects on Cell Migration and Invasion Processes
The migration and invasion of cells are fundamental processes in both normal physiological events and in pathologies such as cancer metastasis. Cell migration can be quantified using various methods, including cell exclusion zone assays, which provide a reproducible way to measure the movement of cells into a cleared area. nih.gov
Studies on the anion exchanger AE2 have demonstrated its influence on cellular movement. Depletion of AE2 in esophageal squamous cell carcinoma (ESCC) cells was found to increase cell migration. nih.gov This suggests that AE2 may play a role in suppressing cellular motility in certain cancer types. The process of invasion involves the degradation of the extracellular matrix, often mediated by enzymes like matrix metalloproteinases (MMPs). nih.gov
Given that this compound is an antagonist of the EP4 receptor, its potential effects on cell migration and invasion are of considerable interest. nus.edu.sg Prostaglandin E2 (PGE2), the natural ligand for the EP4 receptor, has been implicated in promoting cancer cell migration and invasion. Therefore, an antagonist like this compound could theoretically inhibit these processes. However, direct experimental evidence from the provided search results specifically detailing the effects of this compound on cell migration and invasion is not available.
Modulation of Cellular Adhesion Properties
Cellular adhesion, mediated by cell adhesion molecules (CAMs), is crucial for maintaining tissue integrity and regulating cell signaling. nih.govyoutube.comnih.gov CAMs are a diverse group of proteins that include integrins, cadherins, and selectins, and they play a role in cell-cell and cell-extracellular matrix interactions. youtube.comnih.gov
The anion exchanger AE2 has been shown to be located in the cell membranes of carcinoma cells, and its expression pattern can be related to tumor characteristics. nih.gov This localization suggests a potential role in cellular interactions and adhesion.
The connection between this compound and cellular adhesion would likely be through its antagonism of the EP4 receptor. nus.edu.sg Prostaglandin E2 signaling has been shown to influence the expression and function of various adhesion molecules. By blocking the EP4 receptor, this compound could potentially alter the adhesive properties of cells, which could have implications for processes like inflammation and cancer metastasis. Further research is needed to specifically investigate the impact of this compound on the expression and function of different CAMs.
Preclinical in Vivo Research Models
Oncology Research Models
Intestinal Tumorigenesis and Polyp Formation Models (e.g., Adenomatous Polyposis Coli Gene Knockout Mice)
Research has explored the role of the EP4 receptor in the development of intestinal tumors using genetic models such as the Min mouse, which has a mutation in the adenomatous polyposis coli (Apc) gene, making it susceptible to intestinal polyp formation.
In a study involving Min mice, the administration of Ono-AE2-227 demonstrated a notable reduction in the number of intestinal polyps. researchgate.netnih.gov Specifically, dietary administration of the compound at a concentration of 300 ppm resulted in a decrease in intestinal polyp numbers to 69% of the control level. researchgate.net This finding suggests that the PGE2-EP4 signaling pathway is a significant contributor to intestinal tumorigenesis driven by Apc mutations. researchgate.net The reduction in polyp formation in these genetically susceptible mice highlights the potential of EP4 antagonism as a strategy for colorectal cancer chemoprevention. nih.govnih.gov
| Model | Compound | Finding | Reference |
|---|---|---|---|
| Min (Apc Mutant) Mice | This compound (300 ppm in diet) | Decreased intestinal polyp numbers to 69% of the control group. | researchgate.net |
Aberrant Crypt Foci (ACF) Reduction Studies in Rodent Models
Aberrant crypt foci (ACF) are considered putative preneoplastic lesions in the colon and are used as intermediate biomarkers in chemoprevention studies. The effect of this compound on the formation of ACF induced by the colon carcinogen azoxymethane (B1215336) (AOM) has been investigated in rodent models.
| Model | Inducing Agent | Compound | Finding | Reference |
|---|---|---|---|---|
| C57BL/6Cr Mice | Azoxymethane (AOM) | This compound (400 ppm in diet) | Reduced ACF formation to 67% of the control level. | researchgate.net |
Organ-Specific Carcinogenesis Models
As detailed in the preceding sections, this compound has been shown to suppress the development of preneoplastic lesions and polyps in mouse models of colon carcinogenesis. researchgate.netnih.gov These studies provide direct in vivo evidence for the role of the EP4 receptor in the early stages of colorectal cancer development and the potential of this compound as a chemopreventive agent. researchgate.netnih.gov
No specific in vivo research studies using the compound this compound in animal models of breast cancer were identified in the performed searches. However, other EP4 antagonists have been investigated in this context, suggesting the EP4 receptor is a potential therapeutic target in breast cancer. uct.ac.zawikipedia.org
No specific in vivo research studies using the compound this compound in animal models of prostate cancer were identified in the performed searches. The role of the EP4 receptor in prostate cancer has been explored using other selective antagonists, such as ONO-AE3-208. wikipedia.org
While no in vivo animal studies were identified, research on human cervical adenocarcinoma cells (HeLa) has demonstrated that this compound can block the effects of seminal plasma and PGE2 on the activation of the MAPK signaling pathway (ERK1/2). oup.com This in vitro finding suggests a potential role for EP4 antagonism in cervical cancer, although this has not been confirmed in animal models with this specific compound. oup.com
In a study on 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis in rats, the effects of an EP1 antagonist were compared with those of an EP4 antagonist, this compound. oup.com The study noted that while the EP1 antagonist was more effective at reducing polyp number, this compound had a more remarkable effect on reducing polyp size. oup.com This suggests that different EP receptors may have distinct roles in the development of tongue cancer.
| Model | Inducing Agent | Compound | Finding | Reference |
|---|---|---|---|---|
| Rat Model | 4-nitroquinoline 1-oxide (4-NQO) | This compound | More remarkable reduction in polyp size compared to an EP1 antagonist. | oup.com |
No specific in vivo research studies using the compound this compound in animal models of gastric cancer were identified in the performed searches. Research has been conducted on the role of other EP receptor subtypes, such as EP2, in gastric cancer. uel.ac.uk
Modulation of Tumor Microenvironment Dynamics in Animal Models
No specific in vivo research studies detailing the effects of this compound on the tumor microenvironment in animal models were identified in the performed searches. The EP4 receptor is known to play a role in modulating the tumor microenvironment, particularly through its effects on immune cells, but specific studies with this compound in this context are not available in the searched literature.
Inflammatory and Autoimmune Disease Models
Macrophage-Mediated Inflammatory Responses in Lung Models
The role of this compound has been investigated in the context of macrophage-mediated inflammatory responses, particularly in lung models. In studies using human alveolar macrophages (AMs) and monocyte-derived macrophages (MDMs), this compound was used to elucidate the role of the EP4 receptor in mediating the anti-inflammatory effects of PGE2. ersnet.orgersnet.org
These studies confirmed that the inhibitory effects of PGE2 on the release of tumor necrosis factor-alpha (TNF-α) from both AMs and MDMs are mediated by the activation of EP4 and EP2 receptors. ersnet.orgersnet.org The use of this compound as a selective EP4 antagonist was crucial in dissecting the contribution of the EP4 receptor to this anti-inflammatory response. ersnet.orgersnet.org Furthermore, in human macrophages infected with Mycobacterium tuberculosis, the EP4 antagonist this compound was shown to inhibit the expression of COX-2 and mPGES-1, key enzymes in the production of PGE2. nih.gov This suggests that the EP4 receptor is part of a positive feedback loop for PGE2 production in infected macrophages. nih.gov
| Model | Stimulus | Compound | Finding | Reference |
|---|---|---|---|---|
| Human Alveolar Macrophages (AMs) and Monocyte-Derived Macrophages (MDMs) | Lipopolysaccharide (LPS) | This compound | Confirmed that the inhibitory effects of PGE2 on TNF-α release are mediated by EP4 and EP2 receptors. | ersnet.orgersnet.org |
| Human Macrophages | Mycobacterium tuberculosis (H37Ra) | This compound | Inhibited the expression of COX-2 and mPGES-1. | nih.gov |
Compound Names Table
| Compound Name | Type/Class |
|---|---|
| This compound | Selective EP4 receptor antagonist |
| Azoxymethane (AOM) | Colon carcinogen |
| 4-nitroquinoline 1-oxide (4-NQO) | Tongue carcinogen |
| ONO-AE3-208 | Selective EP4 receptor antagonist |
Central Nervous System Inflammation Mechanisms
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 has been identified as a significant modulator of inflammation within the central nervous system (CNS). In preclinical models of CNS innate immunity, such as those induced by lipopolysaccharide (LPS), the EP4 receptor demonstrates notable anti-inflammatory properties. nih.gov Activation of the EP4 receptor has been shown to suppress the expression of pro-inflammatory genes. nih.gov This suggests that signaling through the EP4 receptor may serve as a beneficial pathway in the context of CNS inflammatory diseases. nih.gov
Further research has explored the role of EP4 receptor signaling in experimental autoimmune encephalomyelitis (EAE), a commonly used mouse model for multiple sclerosis that mimics aspects of CNS inflammation. In these models, the administration of an EP4-selective antagonist has been found to suppress disease progression. This therapeutic effect is associated with a decrease in the accumulation of both Th1 and Th17 cells in regional lymph nodes, indicating that the PGE2-EP4 signaling pathway promotes immune-mediated inflammation through the differentiation of Th1 cells and the expansion of Th17 cells. nih.gov
The mechanism appears to involve the regulation of cytokine production. The EP4 receptor is implicated in mediating a peripheral-to-central immune response, where systemic inflammation can lead to the expression of cytokines within the brain. nih.gov By attenuating the inflammatory response, EP4 signaling can influence the levels of key inflammatory mediators. nih.gov
Systemic Inflammatory Disease Models (e.g., Ankylosing Spondylitis Mouse Models)
In models of collagen-induced and GPI-induced arthritis in mice, antagonism of the EP4 receptor has demonstrated therapeutic potential. Oral administration of a novel and highly selective EP4 receptor antagonist, ER-819762, was found to suppress the production of Th1 and Th17 cytokines, leading to a reduction in disease severity. nih.gov This suggests that selective blockade of EP4 receptor signaling could be a valuable therapeutic strategy for modifying inflammatory arthritis. nih.gov
Furthermore, research has established a strong link between the EP4 receptor and the pathogenesis of ankylosing spondylitis. Genome-wide association studies (GWAS) have identified risk alleles for AS in the PTGER4 gene, which encodes the EP4 receptor. nih.gov In patients with AS, the EP4 receptor is significantly overexpressed in Th17 cells, and this increased expression correlates with high disease activity. nih.govacrabstracts.org Specific activation of the EP4 receptor drives the development of Th17 cells and promotes EP4 expression in a positive feedback loop in AS. nih.gov This process involves the upregulation of the interleukin-23 receptor (IL-23R) and the enhancement of STAT3 phosphorylation, both of which are crucial for Th17 cell function. nih.govacrabstracts.org
The following table summarizes findings from studies on EP4 receptor modulation in systemic inflammatory disease models.
| Model | Intervention | Key Findings | Reference |
| Collagen-induced arthritis (mouse) | Oral administration of ER-819762 (EP4 antagonist) | Suppressed Th1 and Th17 cytokine production, reduced disease severity. | nih.gov |
| GPI-induced arthritis (mouse) | Oral administration of ER-819762 (EP4 antagonist) | Suppressed disease development. | nih.gov |
| Ankylosing Spondylitis (human cells) | Ex vivo analysis of Th17 cells | EP4 is significantly overexpressed in Th17 cells from AS patients and correlates with disease activity. | nih.gov |
| Ankylosing Spondylitis (human cells) | In vitro stimulation with EP4 agonist | Drives Th17 cell development and promotes EP4 expression in a positive feedback loop. | nih.gov |
Elucidation of Mechanistic Pathways in In Vivo Contexts
Molecular Markers of Disease Progression and Regression (e.g., Ki67, Sox2, Sox9, PECAM, Endomusin)
The investigation of molecular markers in the context of this compound and its target, the EP4 receptor, provides insights into the compound's potential mechanisms of action on cellular proliferation and differentiation.
Ki67: The Ki67 protein is a well-established marker of cellular proliferation, as it is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in resting cells (G0). biosb.com In preclinical cancer models, the inhibition of EP2/EP4 signaling has been shown to suppress tumor growth and decrease the number of Ki67-positive cells. nih.gov This indicates that antagonism of the EP4 receptor can lead to a reduction in cell proliferation. nih.gov
Sox9: While direct studies linking this compound to Sox9 are limited, research has implicated Sox9 in cellular processes that can be influenced by inflammatory signaling. For instance, in the context of Alzheimer's disease, SOX9 expression has been found to be increased and associated with disease progression. nih.gov
PECAM (CD31): Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31, is an adhesion molecule expressed on endothelial cells and various immune cells that plays a role in angiogenesis and endothelial cell migration. cellsignal.com Research has shown that prostaglandin E2 (PGE2) signaling through the EP4 receptor can modulate the interaction of immune cells with the endothelium. researchgate.net Specifically, an EP4 agonist was found to reduce the transmigration of eosinophils across activated endothelial cells, suggesting a role for EP4 signaling in regulating endothelial barrier function. researchgate.net
The table below outlines the observed effects related to these molecular markers in the context of EP4 receptor signaling.
| Molecular Marker | Biological Context | Observed Effect of EP4 Modulation | Reference |
| Ki67 | Pancreatic tumor growth in vivo | Antagonism of EP2/EP4 signaling suppressed tumor growth and decreased the number of Ki67-positive cells. | nih.gov |
| Sox9 | Alzheimer's Disease | SOX9 expression is increased and associated with disease progression. | nih.gov |
| PECAM (CD31) | Eosinophil-endothelial cell interaction | EP4 agonist reduced eosinophil transmigration across activated endothelial cells. | researchgate.net |
There is currently no available research data directly linking this compound or EP4 receptor signaling to the molecular markers Sox2 and Endomucin within the specified preclinical contexts.
Comparative Pharmacological Analysis
Comparative Studies with Other Selective EP4 Receptor Antagonists
The development of selective EP4 receptor antagonists has provided valuable tools for investigating the physiological and pathological roles of the EP4 receptor. While direct head-to-head clinical trials are often limited, preclinical data from various studies allow for a comparative analysis of Ono-AE2-227 with other notable EP4 antagonists such as Grapiprant (CJ-023,423) and ER-819762.
These compounds are all designed to selectively block the EP4 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, PGE2. The primary mediator of PGE2-elicited pain and inflammation is the EP4 receptor. nih.gov Antagonists like this compound and others are being investigated for their potential in treating conditions such as osteoarthritis and certain types of cancer.
A key parameter for comparing these antagonists is their binding affinity (Ki) or functional inhibitory concentration (IC50/EC50) for the EP4 receptor. A lower value generally indicates higher potency.
| Compound | Receptor Target | Species | Potency (Ki/IC50/EC50) | Reference |
| This compound | EP4 | Mouse | pKi: 8.6 (Ki: 2.7 nM) | guidetopharmacology.org |
| Grapiprant (CJ-023,423) | EP4 | Dog | Ki: 24 nM, IC50: 35 nM | medchemexpress.com |
| Human | Ki: 13 nM | nih.gov | ||
| ER-819762 | EP4 | Human | IC50: 59 nM, EC50: 70 nM | medchemexpress.comrndsystems.com |
| PF-04418948 | EP2 | Human | IC50: 16 nM | tocris.com |
This table is for informational purposes and may not be exhaustive. Direct comparison of absolute values across different studies and assay conditions should be made with caution.
Based on available data, this compound demonstrates high potency for the mouse EP4 receptor with a Ki value of 2.7 nM. guidetopharmacology.org Grapiprant, another well-characterized EP4 antagonist, shows a Ki of 24 nM for the canine EP4 receptor and 13 nM for the human receptor. medchemexpress.comnih.gov ER-819762 exhibits an IC50 of 59 nM and an EC50 of 70 nM against the human EP4 receptor. medchemexpress.comrndsystems.com These findings position this compound as a potent antagonist within this class of compounds. It is important to note that differences in experimental design, such as the species from which the receptor was derived and the specific assay conditions, can influence the reported potency values.
Differential Effects and Synergistic Interactions with Other Prostanoid Receptor Modulators
Research has shown that the combination of an EP4 antagonist with an EP1 antagonist can lead to additive or synergistic effects in certain pathological models. In a study on intestinal tumorigenesis in mice, the combination of this compound with the EP1 antagonist ONO-8711 resulted in a more significant reduction in the mean area of intestinal polyps than either compound administered alone. This suggests that both EP1 and EP4 receptors contribute to polyp formation through independent pathways and that their simultaneous blockade could be a more effective chemopreventive strategy.
Furthermore, studies utilizing this compound as a pharmacological tool have shed light on the distinct roles of different prostanoid receptors in cellular signaling. For instance, in fetal membranes, the PGE2-induced activation of ERK1/2 was inhibited by this compound (an EP4 antagonist), as well as by an EP2 receptor antagonist (AH6809) and an FP receptor antagonist (AL8810), highlighting the involvement of multiple prostanoid receptors in this signaling cascade.
The following table summarizes some of the known interactions and differential effects of this compound when studied in the context of other prostanoid receptor modulators.
| Interacting Modulator | Receptor Target | Observed Effect of Combination with this compound | Research Finding | Reference |
| ONO-8711 | EP1 Antagonist | Additive suppression of intestinal polyps | Combination treatment showed greater reduction in polyp size and number compared to single-agent treatment, suggesting independent roles of EP1 and EP4 in tumorigenesis. | |
| AH6809 | EP2 Antagonist | Differential inhibition of signaling pathways | Both this compound and AH6809 inhibited PGE2-mediated cAMP production and ERK1/2 activation, indicating a role for both EP4 and EP2 receptors in these processes. | |
| AL8810 | FP Antagonist | Differential inhibition of signaling pathways | This compound and AL8810 both inhibited PGE2-induced ERK1/2 activation, suggesting a cross-talk between EP4 and FP receptor signaling pathways. |
While direct studies on the synergistic or antagonistic interactions of this compound with modulators of EP3, DP (prostaglandin D2 receptor), IP (prostacyclin receptor), and TP (thromboxane receptor) are not extensively reported in the available literature, the existing data underscores the complexity of prostanoid signaling. The differential effects observed when combining this compound with other prostanoid receptor modulators highlight the importance of a targeted approach to therapy and the potential for combination strategies to achieve enhanced therapeutic outcomes.
Emerging Research Frontiers and Future Directions
Identification of Novel Signaling Nodes and Intermediates
Activation of the EP4 receptor by agonists such as Ono-AE2-227 initiates a cascade of intracellular signaling events. While the canonical pathway involving Gs protein coupling and subsequent cyclic AMP (cAMP) production is well-established, ongoing research is identifying a more complex and nuanced signaling network.
The primary signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cAMP levels. innoprot.comnih.gov This elevation in cAMP, a ubiquitous second messenger, leads to the activation of Protein Kinase A (PKA). nih.govkegg.jp Activated PKA can then phosphorylate a variety of downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in a multitude of cellular processes. nih.gov
Recent studies have revealed that EP4 receptor signaling is not limited to the Gs-cAMP-PKA axis. There is evidence that the EP4 receptor can also couple to the inhibitory G protein (Gαi), which can attenuate cAMP production. nih.govfrontiersin.org This dual coupling to both Gs and Gαi suggests a mechanism for fine-tuning the cellular response to EP4 activation. Furthermore, EP4 signaling has been shown to activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. nih.gov The crosstalk between these pathways adds a layer of complexity to the cellular outcomes of EP4 receptor agonism. For instance, in certain cancer cells, the PGE2-EP4 axis has been shown to upregulate TNF-α signaling via NF-κB and downregulate pathways associated with oxidative phosphorylation and MYC targets. nih.gov
| Signaling Pathway | Key Intermediates | Downstream Effects |
| Canonical Gs Pathway | Gs protein, Adenylyl Cyclase, cAMP, PKA, CREB | Modulation of gene transcription, cellular proliferation, and differentiation. nih.govkegg.jp |
| Non-Canonical Gαi Pathway | Gαi protein | Attenuation of cAMP production. nih.govfrontiersin.org |
| PI3K Pathway | Phosphatidylinositol 3-kinase (PI3K) | Promotion of cell survival and proliferation. nih.gov |
| Crosstalk with Inflammatory Pathways | NF-κB, AP-1 | Regulation of inflammatory responses. nih.gov |
Development and Validation of Advanced Preclinical Research Methodologies
The investigation of this compound's therapeutic potential relies heavily on the use of sophisticated preclinical models that accurately recapitulate human diseases. Researchers are continuously developing and validating new methodologies to better predict clinical outcomes.
In the context of inflammatory diseases, animal models of inflammatory bowel disease (IBD) are particularly relevant. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is widely used to mimic the clinical and histological features of ulcerative colitis, such as weight loss, bloody diarrhea, and mucosal ulceration. nih.govnih.gov In this model, this compound and other EP4 agonists can be evaluated for their ability to ameliorate inflammation and promote mucosal healing. Another relevant model is the oxazolone-induced colitis model, which is considered to be more representative of a Th2-mediated colitis. nih.govresearchgate.net The use of these models has been instrumental in demonstrating the anti-inflammatory and tissue-protective effects of EP4 receptor activation in the gut. nih.gov
For studying the effects on bone metabolism, the ovariectomized (OVX) rat model is a gold standard for postmenopausal osteoporosis. researchgate.netnih.govresearchgate.net Ovariectomy leads to estrogen deficiency, resulting in increased bone resorption and decreased bone formation, mirroring the bone loss seen in postmenopausal women. researchgate.net In this model, the anabolic effects of this compound on bone can be quantified by measuring bone mineral density, trabecular microarchitecture, and bone turnover markers. Other models of bone loss, such as those induced by glucocorticoids or immobilization, are also employed to investigate the broader therapeutic potential of EP4 agonists in different osteoporosis etiologies. nih.gov
| Preclinical Model | Disease Modeled | Key Parameters Measured | Relevance for this compound |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Inflammatory Bowel Disease (Ulcerative Colitis) | Disease Activity Index (DAI), colon length, histological score, cytokine levels. nih.govnih.gov | Evaluation of anti-inflammatory and mucosal healing properties. |
| Oxazolone-Induced Colitis | Inflammatory Bowel Disease (Th2-mediated colitis) | Colonic inflammation, epithelial damage, immune cell infiltration. nih.govresearchgate.net | Assessment of efficacy in a different IBD immunophenotype. |
| Ovariectomized (OVX) Rat | Postmenopausal Osteoporosis | Bone Mineral Density (BMD), trabecular bone volume, bone formation and resorption markers. researchgate.netnih.gov | Investigation of bone anabolic and anti-resorptive effects. |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Arthritis score, paw swelling, joint damage, inflammatory markers. mdbneuro.com | Exploration of potential in autoimmune-driven inflammatory arthritis. |
Exploration of Underexplored Disease Pathophysiologies
While the roles of the EP4 receptor in inflammation and bone biology are relatively well-studied, emerging research is exploring its involvement in a wider range of disease pathophysiologies, opening up new potential therapeutic avenues for this compound.
One such area is the role of EP4 signaling in cancer. The tumor microenvironment is often characterized by high levels of PGE2, which can promote tumor growth, angiogenesis, and immunosuppression. nih.gov The PGE2-EP2/EP4 signaling axis has been shown to impair the bioenergetics and ribosome biogenesis in immune cells, leading to an immunosuppressive tumor microenvironment. nih.gov Paradoxically, while EP4 signaling can be pro-tumorigenic in some contexts, its activation on certain immune cells may enhance anti-tumor immunity. This complex and context-dependent role of the EP4 receptor in cancer is an active area of investigation.
Another emerging area is the involvement of EP4 signaling in neuroinflammation and neurodegeneration. PGE2 is a key mediator of the inflammatory response in the central nervous system, and the EP4 receptor is expressed on various neural cell types, including neurons and glia. The precise role of EP4 activation in neuroinflammatory conditions is still being elucidated, but it represents a promising area for future research with selective agonists like this compound.
Furthermore, the potential for EP4 agonists in tissue regeneration beyond bone is gaining attention. The ability of EP4 signaling to promote cell survival and proliferation suggests that it could be beneficial in promoting the repair of various tissues following injury.
Innovations in Compound Characterization and Assay Development
The development of highly selective and potent EP4 agonists like this compound has been paralleled by innovations in the methods used to characterize these compounds and assay their activity.
A fundamental aspect of characterizing any GPCR ligand is determining its binding affinity and selectivity for its target receptor. Radioligand binding assays, often using tritiated PGE2 ([³H]PGE2), are employed to measure the affinity of a compound for the EP4 receptor and to assess its selectivity against other prostanoid receptor subtypes. researchgate.netresearchgate.net
Functional assays are crucial for determining the efficacy of an agonist. The measurement of intracellular cAMP accumulation is a primary method for assessing EP4 receptor activation. Homogeneous Time Resolved Fluorescence (HTRF) is a sensitive and high-throughput technology used for this purpose. innoprot.com Cell lines engineered to express the human EP4 receptor are utilized in these assays to provide a specific and reproducible system for compound screening and characterization. innoprot.com
More advanced characterization involves studying the downstream consequences of receptor activation in disease-relevant primary cells or cell lines. For example, in the context of IBD research, the ability of this compound to induce IL-8 production in human colonic epithelial cell lines can be quantified. nih.gov Similarly, in bone research, the stimulation of osteoblast differentiation and mineralization in vitro provides a functional readout of the compound's anabolic activity. The use of techniques like real-time PCR to measure changes in gene expression (e.g., for EP4 receptor, COX-2) and Western blotting for protein expression further refines the characterization of a compound's mechanism of action. nih.gov Isothermal titration calorimetry (ITC) can also be used to analyze the thermodynamics of ligand binding to the purified receptor. nih.gov
| Assay Type | Purpose | Key Technologies/Methods |
| Binding Assays | Determine binding affinity and selectivity. | Radioligand binding assays (e.g., with [³H]PGE2). researchgate.netresearchgate.net |
| Functional Assays (cAMP) | Measure agonist-induced cAMP production. | Homogeneous Time Resolved Fluorescence (HTRF). innoprot.com |
| Cell-Based Functional Assays | Assess biological activity in a cellular context. | Measurement of IL-8 production, osteoblast differentiation, gene expression (qPCR), protein expression (Western blot). nih.gov |
| Biophysical Assays | Characterize the thermodynamics of binding. | Isothermal Titration Calorimetry (ITC). nih.gov |
Q & A
Q. What computational models explain the non-competitive antagonism of this compound in PGE2-mediated responses?
-
Methodological Answer : Apply a "one-agonist, two-receptor" theoretical model where PGE2 activates both EP4 and EP2. Fit data using equation:
Here, and represent efficacies of EP4 and EP2, while is this compound's affinity for EP4. This model accounts for resistance phases at high antagonist concentrations due to residual EP2 activity .
Q. How should researchers address discrepancies between Schild analysis slopes and unity in this compound studies?
- Methodological Answer : Non-unity slopes (e.g., 0.53 in MDMs) indicate receptor heterogeneity or allosteric interactions. Replace classical Schild plots with operational models incorporating multiple receptor populations. Validate using transfected cell systems to isolate EP4/EP2 contributions .
Data Interpretation and Contradiction Analysis
Q. What strategies are recommended when this compound exhibits "negative inhibition" in AMs?
- Methodological Answer : Interpret "negative inhibition" (enhanced TNFα release) as blockade of endogenous PGE2's anti-inflammatory action. Confirm via liquid chromatography-mass spectrometry (LC-MS) to detect basal PGE2 levels. Repeat experiments with indomethacin to suppress prostaglandin synthesis .
Q. How can researchers reconcile variable receptor expression levels across experimental systems?
- Methodological Answer : Quantify EP4/EP2 mRNA (qPCR) or protein (flow cytometry) in each cell type. Normalize model parameters (e.g., and ) to receptor density. For example, MDMs exhibit higher EP4 expression, while AMs require adjusted parameters (Table 1 vs. Table 2 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
